molecular formula C20H28ClN3O B13097915 9-Amino-(9-deoxy)epi-dihydroquininetrihydrochloride

9-Amino-(9-deoxy)epi-dihydroquininetrihydrochloride

Cat. No.: B13097915
M. Wt: 361.9 g/mol
InChI Key: AXUWHNKIQPENGC-QXZGKKCISA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

9-Amino-(9-deoxy)epi-dihydroquinine trihydrochloride is a chemical compound with the molecular formula C20H30Cl3N3O and a molecular weight of 434.84 g/mol . It is a derivative of quinine, a well-known alkaloid, and is characterized by its unique structure, which includes an amino group and a methoxy group. This compound is often used in various scientific research applications due to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-Amino-(9-deoxy)epi-dihydroquinine trihydrochloride typically involves the modification of quinine derivativesThe reaction conditions often involve the use of reducing agents such as sodium borohydride and solvents like methanol .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process includes rigorous purification steps such as recrystallization and chromatography to ensure the final product meets the required standards .

Chemical Reactions Analysis

Types of Reactions

9-Amino-(9-deoxy)epi-dihydroquinine trihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted derivatives of the original compound, which can be used for further chemical modifications and applications .

Scientific Research Applications

9-Amino-(9-deoxy)epi-dihydroquinine trihydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 9-Amino-(9-deoxy)epi-dihydroquinine trihydrochloride involves its interaction with molecular targets such as enzymes and receptors. The amino group allows it to form hydrogen bonds with active sites, while the methoxy group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

9-Amino-(9-deoxy)epi-dihydroquinine trihydrochloride is unique due to its specific structural modifications, which enhance its chemical reactivity and potential biological activities. The presence of both an amino group and a methoxy group allows for diverse chemical interactions and applications .

Properties

Molecular Formula

C20H28ClN3O

Molecular Weight

361.9 g/mol

IUPAC Name

(S)-[(2S,4S,5R)-5-ethyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methanamine;hydrochloride

InChI

InChI=1S/C20H27N3O.ClH/c1-3-13-12-23-9-7-14(13)10-19(23)20(21)16-6-8-22-18-5-4-15(24-2)11-17(16)18;/h4-6,8,11,13-14,19-20H,3,7,9-10,12,21H2,1-2H3;1H/t13-,14-,19-,20-;/m0./s1

InChI Key

AXUWHNKIQPENGC-QXZGKKCISA-N

Isomeric SMILES

CC[C@H]1CN2CC[C@H]1C[C@H]2[C@H](C3=C4C=C(C=CC4=NC=C3)OC)N.Cl

Canonical SMILES

CCC1CN2CCC1CC2C(C3=C4C=C(C=CC4=NC=C3)OC)N.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.